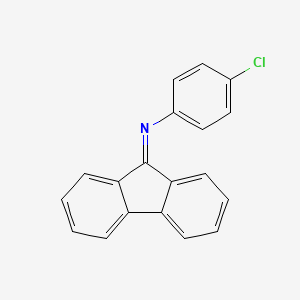
4-Chloro-n-(9h-fluoren-9-ylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-n-(9h-fluoren-9-ylidene)aniline is an organic compound that belongs to the class of imines It is characterized by the presence of a fluorenylidene group attached to an aniline moiety with a chlorine substituent at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n-(9h-fluoren-9-ylidene)aniline typically involves the reaction of 9-fluorenone with 4-chloroaniline in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like toluene under reflux conditions for several hours. The product is then purified by column chromatography to obtain the desired compound in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-n-(9h-fluoren-9-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylidene aniline derivatives.
Substitution: Various substituted fluorenylidene aniline compounds.
Aplicaciones Científicas De Investigación
4-Chloro-n-(9h-fluoren-9-ylidene)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-n-(9h-fluoren-9-ylidene)aniline involves its interaction with molecular targets through its imine group. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4′-(9-Fluorenylidene)dianiline
- N-(4-Chlorophenyl)-9H-fluoren-9-imine
- 4,4’-(((9H-fluoren-9-ylidene)methylene)bis(4,1-phenylene))dipyridine
Uniqueness
Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various research and industrial applications .
Propiedades
Número CAS |
5455-00-5 |
|---|---|
Fórmula molecular |
C19H12ClN |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)fluoren-9-imine |
InChI |
InChI=1S/C19H12ClN/c20-13-9-11-14(12-10-13)21-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H |
Clave InChI |
GGECLVLMUAJEGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)

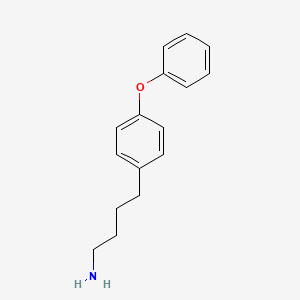
![2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione](/img/structure/B13133831.png)
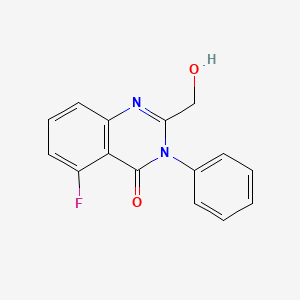
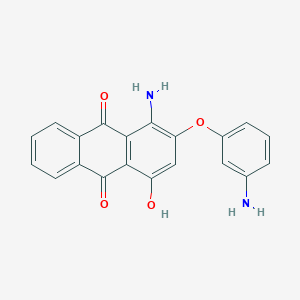
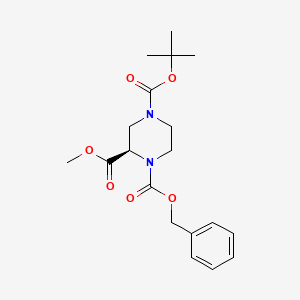
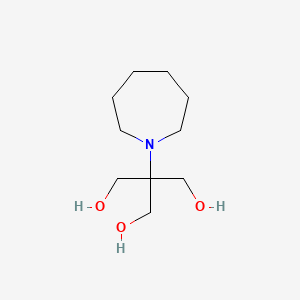
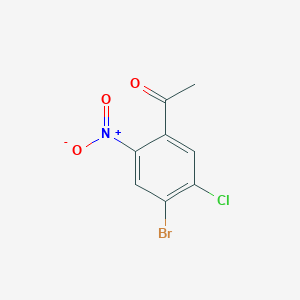
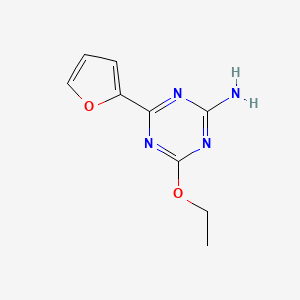
![3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13133885.png)
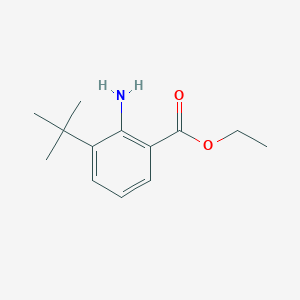
![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13133889.png)

